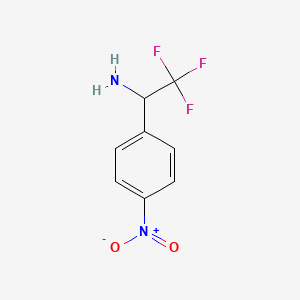
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine typically involves the reaction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, or alkyl groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.
N-ethyl-2,2,2-trifluoroethanamine hydrochloride: Contains an ethyl group instead of a nitrophenyl group.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: Contains an additional trifluoroethyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties and reactivity.
Biological Activity
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group and a nitrophenyl moiety, which contribute to its unique chemical behavior. Its molecular formula is C8H8F3N2O2, and it exhibits significant lipophilicity due to the trifluoromethyl group, influencing its interaction with biological systems.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing promising results:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.65 µM.
- HeLa (cervical cancer) : Demonstrated moderate cytotoxicity with an IC50 value of 1.5 µM.
- PANC-1 (pancreatic cancer) : Showed lower activity with an IC50 value of 5.0 µM.
These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.
The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Western blot analyses have revealed increased levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells, indicating that the compound may activate intrinsic apoptotic pathways.
Comparative Biological Activity
To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | IC50 (µM) | Targeted Cancer Cell Line |
|---|---|---|
| This compound | 0.65 | MCF-7 |
| Combretastatin-A4 | 0.76 | MCF-7 |
| Tamoxifen | 0.79 | MCF-7 |
This table illustrates that while this compound exhibits competitive potency against established anticancer agents like Combretastatin-A4 and Tamoxifen, further structural modifications may enhance its efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Antitumor Activity :
-
Molecular Docking Studies :
- Molecular docking simulations have suggested strong hydrophobic interactions between the aromatic rings of similar compounds and their target receptors. This indicates a potential pathway for optimizing the binding affinity and selectivity of this compound.
-
In Vivo Studies :
- Preliminary in vivo studies are needed to assess the pharmacokinetics and toxicity profile of this compound. Current research focuses on evaluating its effects in animal models to better understand its therapeutic potential.
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7(12)5-1-3-6(4-2-5)13(14)15/h1-4,7H,12H2 |
InChI Key |
RXNATEYXVVXZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















